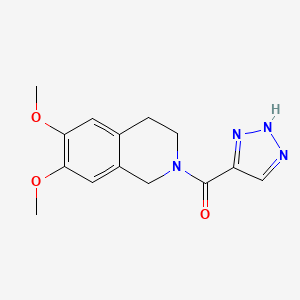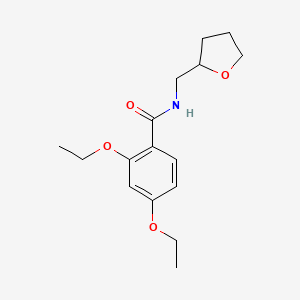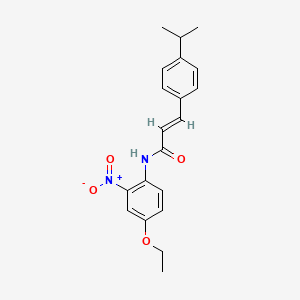
6,7-dimethoxy-2-(1H-1,2,3-triazol-5-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-dimethoxy-2-(1H-1,2,3-triazol-5-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic compound that has garnered significant interest in the scientific community due to its potential applications in biochemical and physiological research. The compound is a tetrahydroisoquinoline derivative that contains a triazole ring, which makes it a unique molecule with interesting properties.
作用機序
The mechanism of action of 6,7-dimethoxy-2-(1H-1,2,3-triazol-5-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it is believed that the compound interacts with specific enzymes and proteins in the body, leading to changes in their activity and function. The triazole ring present in the molecule is thought to play a key role in its ability to interact with these targets.
Biochemical and Physiological Effects:
Studies have shown that 6,7-dimethoxy-2-(1H-1,2,3-triazol-5-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has several biochemical and physiological effects. The compound has been shown to increase the activity of certain enzymes involved in the breakdown of acetylcholine, which is a neurotransmitter that plays a key role in cognitive function. Additionally, the compound has been shown to inhibit the growth of certain cancer cell lines, suggesting that it may have potential as an anticancer agent.
実験室実験の利点と制限
One of the advantages of using 6,7-dimethoxy-2-(1H-1,2,3-triazol-5-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is its ability to modulate the activity of specific enzymes and proteins. This makes it a useful tool for studying the function of these targets in various physiological and pathological processes. However, one limitation of using the compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research involving 6,7-dimethoxy-2-(1H-1,2,3-triazol-5-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline. One potential area of research is the development of more potent and selective analogs of the compound, which may have improved activity and reduced toxicity. Additionally, the compound could be studied for its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Finally, the compound could be studied for its potential as a cognitive enhancer, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
合成法
The synthesis of 6,7-dimethoxy-2-(1H-1,2,3-triazol-5-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline involves the condensation of 2,3,4,5-tetrahydro-1H-isoquinoline-6,7-diol with 1-(azidomethyl)-1H-1,2,3-triazole-4-carboxylic acid tert-butyl ester in the presence of triethylamine. The resulting compound is then deprotected using trifluoroacetic acid to yield the final product.
科学的研究の応用
6,7-dimethoxy-2-(1H-1,2,3-triazol-5-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have potential applications in biochemical and physiological research. The compound has been studied for its ability to modulate the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. Additionally, the compound has been shown to inhibit the growth of certain cancer cell lines.
特性
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(2H-triazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-20-12-5-9-3-4-18(8-10(9)6-13(12)21-2)14(19)11-7-15-17-16-11/h5-7H,3-4,8H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNCUZBZNDAVLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3=NNN=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-2-(1H-1,2,3-triazol-5-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4-difluorophenyl)acetamide](/img/structure/B5293381.png)
![2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-[(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5293388.png)
![N-(4-ethylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5293392.png)
![N,N-dimethyl-5-({methyl[4-(1H-pyrazol-1-yl)benzyl]amino}methyl)-2-pyrimidinamine](/img/structure/B5293415.png)
![N-[1-(4-ethylphenyl)ethyl]propanamide](/img/structure/B5293435.png)
![N-(cyclopropylmethyl)-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5293444.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-5-{4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B5293462.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5293470.png)
![5-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridin-2(1H)-one](/img/structure/B5293471.png)
![N-(pyridin-2-ylmethyl)-4-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5293476.png)
![5-{[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]methyl}-N-propylpyrimidin-2-amine](/img/structure/B5293477.png)
